Fmoc-Asp(OMe)-OH
Description
Significance of Fmoc-Asp(OMe)-OH as a Protected Amino Acid Building Block
This compound is a derivative of the amino acid aspartic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is protected as a methyl ester (OMe). scbt.compeptide.com The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638). iris-biotech.de This characteristic is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS), a dominant methodology in the field. nih.govbachem.com
The methyl ester protection of the aspartic acid side chain is crucial for preventing its participation in undesired reactions during peptide coupling. However, the choice of the side-chain protecting group for aspartic acid is a critical consideration due to the notorious side reaction of aspartimide formation. iris-biotech.debiotage.com This intramolecular cyclization reaction can lead to the formation of several by-products, including β-aspartyl peptides and racemized products, which are often difficult to separate from the desired peptide. While Fmoc-Asp(OtBu)-OH is the more standard derivative used to minimize this issue, this compound finds its utility in specific research contexts, particularly when milder deprotection conditions for the side chain are desired. peptide.com
Evolution of Fmoc-Based Peptide Synthesis Methodologies Relevant to Aspartic Acid Derivatives
The advent of Fmoc chemistry in the 1970s marked a significant advancement in peptide synthesis, offering a milder alternative to the harsher, acid-based Boc (tert-butyloxycarbonyl) chemistry. peptide.comnih.gov This evolution was particularly relevant for the incorporation of sensitive amino acids and post-translational modifications. nih.gov
A major challenge in Fmoc SPPS has been the management of aspartimide formation, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. iris-biotech.deresearchgate.net Research has led to the development of various strategies to mitigate this side reaction. These include:
Modification of Deprotection Conditions: The use of weaker bases like piperazine (B1678402) or the addition of additives such as HOBt or formic acid to the piperidine solution can reduce the rate of aspartimide formation. biotage.comresearchgate.net
Development of Novel Side-Chain Protecting Groups: A significant area of research has focused on creating bulkier or more sterically hindering protecting groups for the aspartic acid side chain. The rationale is that a larger group will physically block the nucleophilic attack of the backbone nitrogen on the side-chain carbonyl, thus preventing cyclization. biotage.com Examples of such groups that have been developed and compared to the standard OtBu and the less common OMe include OMpe (3-methylpent-3-yl), OEpe (3-ethyl-3-pentyl), and OBno (5-n-butyl-5-nonyl), which have shown to be highly effective in minimizing aspartimide-related by-products. iris-biotech.deadvancedchemtech.comnih.gov
The table below provides a comparative overview of different side-chain protecting groups for Fmoc-Asp-OH and their general effectiveness in preventing aspartimide formation.
| Protecting Group | Structure | Effectiveness in Preventing Aspartimide Formation | Key Characteristics |
| OMe (Methyl) | -OCH₃ | Moderate | Less sterically hindered compared to other groups. |
| OtBu (tert-Butyl) | -OC(CH₃)₃ | Good (Standard) | Widely used, but can still lead to significant aspartimide formation in susceptible sequences. peptide.com |
| OMpe (3-methylpent-3-yl) | -OC(C₂H₅)₂(CH₃) | Excellent | The bulky nature provides enhanced protection against aspartimide formation. iris-biotech.de |
| OBno (5-n-butyl-5-nonyl) | -OC(C₄H₉)₂(C₄H₉) | Excellent | Offers a very high degree of protection due to its significant steric bulk. nih.gov |
Overview of Academic Research Trajectories on this compound
Academic research involving this compound and related aspartic acid derivatives has primarily focused on understanding and overcoming the challenges associated with aspartimide formation. Studies have systematically compared the performance of different side-chain protecting groups under various conditions. nih.gov For instance, comparative studies using model peptides known to be prone to aspartimide formation, such as the scorpion toxin II peptide, have demonstrated the superior performance of bulkier protecting groups like OMpe and OBno over the standard OtBu.
While this compound is not the most common choice for preventing this side reaction, its presence in the chemical space of peptide synthesis has contributed to a more nuanced understanding of the electronic and steric factors that influence aspartimide formation. Research continues to explore novel protecting group strategies and optimized reaction conditions to enable the efficient and high-fidelity synthesis of complex, aspartic acid-containing peptides for a wide range of applications in medicine and biotechnology. iris-biotech.deresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOKCYGOTGVDHL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670198 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145038-53-5 | |
| Record name | 4-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145038-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Fmoc Asp Ome Oh and Its Incorporation into Peptides
Synthesis of Fmoc-Asp(OMe)-OH
The synthesis of this compound involves a two-step process: the protection of the Nα-amino group with the Fmoc moiety and the esterification of the β-carboxylic acid side chain with a methyl group. The order of these steps can be varied, but careful control of reaction conditions is crucial to ensure high yield and purity.
Nα-Amino Group Protection with Fmoc-Cl or Fmoc-OSu
The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the Nα-amino position is a standard procedure in peptide synthesis, valued for its stability under various coupling conditions and its facile removal with a mild base. nih.gov The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu).
The reaction is typically carried out by dissolving the starting material, aspartic acid β-methyl ester, in an aqueous solution of a mild base such as sodium bicarbonate or in an organic solvent like dioxane or acetonitrile (B52724) with a base like triethylamine. The Fmoc-Cl or Fmoc-OSu is then added, often at reduced temperatures to minimize side reactions. The choice of reagent can influence the reaction's side-product profile. For instance, the use of Fmoc-Cl can sometimes lead to the formation of Fmoc-dipeptide impurities through unwanted carboxyl activation. nih.gov Conversely, Fmoc-OSu may result in the formation of Fmoc-β-Ala-OH through a Lossen-type rearrangement. nih.gov To mitigate the formation of oligomers, an intermediate silylation step using chlorotrimethylsilane (B32843) to protect the carboxylic acid has been proposed. nih.gov
A one-pot protocol has also been developed for the conversion of N-benzyloxycarbonyl (Cbz)-protected amino acid esters to their N-Fmoc counterparts. This method utilizes hydrogenation in the presence of a Pd/C catalyst and 2,2'-bipyridine (B1663995) with Fmoc-OSu, offering high yields and excellent stereoselectivity. d-nb.info
β-Carboxylic Acid Side Chain Methyl Esterification Procedures
The protection of the β-carboxylic acid of aspartic acid as a methyl ester is a critical step to prevent its participation in unwanted side reactions during peptide synthesis, most notably the formation of aspartimide. This esterification is typically achieved by treating aspartic acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid.
It is important to note that the methyl ester, while effective in reducing steric hindrance compared to bulkier protecting groups like tert-butyl (tBu), is sensitive to basic conditions. This sensitivity requires careful optimization of subsequent steps, particularly the Fmoc deprotection during SPPS.
Purification Methodologies for High-Purity this compound
Achieving high purity of this compound is paramount for its successful application in peptide synthesis. The primary methods for purification are recrystallization and chromatography. Recrystallization from a suitable solvent system can effectively remove many impurities. For more challenging separations, column chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is employed. nih.gov Industrial preparations aim for a purity of greater than 99%, as confirmed by RP-HPLC. The removal of process-related impurities, such as Fmoc-β-Ala-OH, is a key focus of the purification strategy.
Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound
This compound is a valuable reagent for the incorporation of aspartic acid residues into synthetic peptides via SPPS. Its use requires careful consideration of coupling chemistries and deprotection conditions to ensure the integrity of the final peptide product.
Coupling Chemistry and Reagents for this compound Integration
The formation of a peptide bond between the α-carboxyl group of this compound and the free amino group of the growing peptide chain on the solid support is a critical step in SPPS. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal racemization.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) when used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). chempep.com More modern and highly efficient coupling reagents are the acylphosphonium salts like BOP and PyBOP, and the aminium/uronium salts such as HBTU, TBTU, and HATU. chempep.com These reagents convert the Fmoc-amino acid into a highly reactive activated species, such as an OBt ester in the case of TBTU, which then readily reacts with the resin-bound amine. chempep.com The use of a base, typically N,N-diisopropylethylamine (DIPEA), is required to facilitate the coupling reaction. chempep.com However, the choice and amount of base must be carefully controlled, as excessive base can lead to side reactions, including racemization. chempep.com
Table 1: Common Coupling Reagents for SPPS
| Reagent Class | Examples | Activating Species/Mechanism |
|---|---|---|
| Carbodiimides | DCC | O-acylisourea intermediate |
| Phosphonium Salts | BOP, PyBOP | Acylphosphonium intermediate |
Fmoc Deprotection Conditions and Optimization in SPPS
The removal of the Fmoc protecting group is a crucial and repetitive step in SPPS, allowing for the elongation of the peptide chain. The standard condition for Fmoc deprotection is treatment with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.net Typically, a 20% piperidine in DMF solution is used. researchgate.net The reaction proceeds via a β-elimination mechanism, liberating the free amine and generating a dibenzofulvene-piperidine adduct. researchgate.net
A significant challenge associated with the use of aspartic acid derivatives in Fmoc-SPPS is the base-catalyzed formation of aspartimide. nih.goviris-biotech.de This intramolecular cyclization reaction involves the peptide backbone nitrogen attacking the side-chain ester, leading to a five-membered ring. iris-biotech.de Aspartimide formation is problematic as it can lead to a mixture of by-products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding epimers. nih.gov
While the methyl ester of this compound offers some protection against aspartimide formation, certain sequences, particularly those containing Asp-Gly or Asp-Asn, are highly susceptible. cem.com To minimize this side reaction, several strategies have been developed:
Modified Deprotection Cocktails: The addition of HOBt to the piperidine deprotection solution has been shown to significantly reduce aspartimide formation. biotage.com However, the explosive nature of anhydrous HOBt necessitates the use of its wetted form, which introduces water into the system. biotage.com
Alternative Bases: Weaker bases, such as piperazine (B1678402), can be used for Fmoc removal and have been shown to suppress aspartimide formation, although they may not completely eliminate it. biotage.com
Bulky Side-Chain Protecting Groups: While not directly applicable to this compound, the use of sterically hindered side-chain protecting groups like 3-methylpentyl ester (OMpe) or 3-ethyl-3-pentyl ester (OEpe) provides significantly more protection against aspartimide formation than the standard tert-butyl (OtBu) group. iris-biotech.deiris-biotech.denih.gov
Backbone Protection: The most effective method to completely prevent aspartimide formation is the protection of the amide nitrogen of the preceding amino acid residue, for example, with a 2,4-dimethoxybenzyl (Dmb) group. nih.govbiotage.com
Table 2: Strategies to Minimize Aspartimide Formation
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Modified Deprotection Cocktail | Addition of HOBt to piperidine solution | Reduces aspartimide formation | HOBt is explosive when anhydrous |
| Alternative Bases | Use of weaker bases like piperazine | Suppresses aspartimide formation | May not completely eliminate by-products |
| Bulky Protecting Groups | Use of sterically hindered esters (e.g., OMpe, OEpe) | Significantly increased protection | Increased cost and potentially slower coupling |
Resin Selection and Compatibility with this compound Sequences
Standard resins used in Fmoc-SPPS are generally compatible with this compound. The most common choices include:
Wang Resin: This is a widely used resin for the synthesis of C-terminal carboxylic acids. The peptide is linked to the resin via a p-alkoxybenzyl ester bond, which is labile to strong acids like trifluoroacetic acid (TFA). Peptides containing this compound can be synthesized on Wang resin, but the final cleavage from the resin with a standard TFA cocktail will also cleave the tert-butyl (tBu) based protecting groups commonly used for other amino acids. peptide.com The methyl ester of the aspartic acid side chain is generally stable to the repetitive mild basic conditions (e.g., piperidine) used for Fmoc group removal but can be partially or fully cleaved by the final TFA treatment, depending on the duration and conditions.
Rink Amide Resin: This resin is the standard choice for the synthesis of C-terminal peptide amides. The linkage is based on an acid-labile linker that releases the peptide as a C-terminal amide upon treatment with TFA. peptide.com Similar to the Wang resin, the compatibility with this compound is good during the chain assembly.
Polystyrene (PS) Resins: PS is a common polymer support for many resins used in SPPS. csic.es Its compatibility is high, but the swelling properties in different solvents need to be considered for optimal synthesis efficiency. csic.es
Poly(ethylene glycol) (PEG) Grafted Polystyrene (PEG-PS) Resins: These resins offer improved swelling properties in a wider range of solvents and can help to minimize peptide aggregation during the synthesis of long or difficult sequences. csic.es
A primary concern when using this compound, and indeed any aspartic acid derivative in Fmoc-SPPS, is the formation of aspartimide. This intramolecular cyclization side reaction is catalyzed by the piperidine used for Fmoc deprotection and can lead to racemization and the formation of β-aspartyl peptides. iris-biotech.deacs.org While the choice of resin itself does not directly prevent aspartimide formation, the kinetics of this side reaction can be influenced by the local environment of the peptide-resin matrix. researchgate.net The use of sterically bulkier side-chain protecting groups than methyl ester, such as t-butyl (OtBu), 3-methylpent-3-yl (OMpe), or 3-ethylpent-3-yl (OEpe), is a more direct strategy to mitigate this problem. biotage.comresearchgate.net
The table below summarizes the compatibility of common resins with this compound.
| Resin | C-Terminal Functionality | Cleavage Condition | Compatibility Notes |
| Wang Resin | Carboxylic Acid | TFA | High compatibility. The OMe group may be labile during TFA cleavage. |
| Rink Amide Resin | Amide | TFA | High compatibility. Suitable for producing peptide amides. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Very mild acid (e.g., 1% TFA in DCM) | Allows for the synthesis of protected peptide fragments. The OMe group remains intact. |
| PAM Resin | Carboxylic Acid | Strong acid (e.g., HF) | Typically used in Boc-SPPS, less common for Fmoc strategy. |
Solution-Phase Peptide Synthesis (LPPS) Incorporating this compound
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS and is particularly advantageous for large-scale synthesis where purification of intermediates is feasible and cost-effective. bachem.comresearchgate.net In LPPS, peptide chains are elongated in a homogenous solution, and intermediates are purified after each coupling or deprotection step. bachem.com
The use of Fmoc-protected amino acids, including this compound, is well-established in LPPS. The general workflow involves the coupling of an N-terminally protected amino acid (or peptide fragment) with a C-terminally protected amino acid in solution, followed by the deprotection of the N-terminus to allow for the next coupling reaction.
Key aspects of incorporating this compound in LPPS include:
Coupling Reagents: A variety of coupling reagents can be used, with the goal of achieving high efficiency and minimizing racemization. Recently, cyclic propylphosphonic anhydride (B1165640) (T3P®) has been demonstrated as a highly efficient coupling reagent for both N-Boc and N-Fmoc amino acids in solution-phase synthesis, promoting rapid peptide bond formation with minimal epimerization. researchgate.netsigmaaldrich.com
Solvent Selection: The choice of solvent is critical to ensure the solubility of all reactants and the growing peptide chain. Common solvents include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).
Purification of Intermediates: Unlike SPPS where excess reagents are washed away, LPPS requires purification after each step, typically by extraction, precipitation, or crystallization. The methyl ester on the aspartic acid side chain of this compound enhances the solubility of the peptide in organic solvents, which can facilitate the purification process.
A comparative overview of SPPS and LPPS is provided in the table below.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Reaction Medium | Gel (swollen insoluble polymer) | Solution |
| Automation | Easily automated | Difficult to automate |
| Synthesis Strategy | Generally stepwise | Generally convergent (fragment coupling) |
| Purification of Intermediates | Not possible (filtration only) | Common and necessary |
| Reagent Consumption | High excess of reagents | Moderate (near stoichiometric) |
| Scalability | Suitable for small to medium scale | Suitable for large scale |
Advanced Synthetic Approaches for Aspartic Acid Containing Peptides
The synthesis of peptides containing aspartic acid can be challenging due to issues like aspartimide formation. acs.org To overcome these and other limitations of traditional stepwise SPPS, several advanced synthetic methodologies have been developed.
Native Chemical Ligation (NCL): NCL is a powerful technique for the synthesis of large peptides and small proteins. bachem.com It involves the reaction of two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. rsc.org The reaction is highly chemoselective and forms a native peptide bond at the ligation site. To apply this method at an aspartic acid residue, a thiol-containing amino acid analogue can be used in place of Asp during the synthesis of one fragment. After ligation, a desulfurization step is performed to convert the ligation auxiliary into the native aspartic acid residue. frontiersin.orgnih.gov This ligation-desulfurization strategy significantly expands the scope of NCL beyond cysteine junctions. frontiersin.org
Chemo-enzymatic Peptide Synthesis (CEPS): This hybrid approach combines the flexibility of chemical peptide synthesis (like Fmoc-SPPS) with the high specificity of enzymatic catalysis. bachem.com In CEPS, shorter peptide fragments are synthesized chemically and then joined together by a specific ligase enzyme, such as peptiligase. bachem.com This method offers several advantages, including high regio- and stereoselectivity, the absence of a need for side-chain protection on the fragments, and milder, aqueous reaction conditions, which helps to avoid side reactions like aspartimide formation. bachem.com
Backbone Amide Protection: To completely prevent aspartimide formation, the nitrogen atom of the peptide bond C-terminal to the aspartic acid residue can be temporarily protected. researchgate.netbiotage.com This is often achieved by incorporating a dipeptide unit, such as Fmoc-Asp(OR)-Dmb-Gly-OH, where Dmb (2,4-dimethoxybenzyl) is a backbone-protecting group. The bulky Dmb group prevents the succinimide (B58015) ring from forming. nih.gov While effective, this approach can lead to slower coupling reactions at the protected site. biotage.com
These advanced methods provide powerful tools for accessing complex aspartic acid-containing peptides that are difficult to obtain through conventional synthesis.
Challenges and Side Reactions Associated with Aspartic Acid Residues in Fmoc Peptide Synthesis
Aspartimide Formation: Mechanisms, Kinetics, and Consequences
Aspartimide formation is one of the most significant and problematic side reactions encountered during the Fmoc-SPPS of peptides containing aspartic acid. researchgate.netiris-biotech.de This issue is particularly pronounced due to the repeated exposure of the peptide chain to basic conditions, such as the piperidine (B6355638) solution used for Fmoc group removal. iris-biotech.de
The core mechanism of aspartimide formation involves an intramolecular cyclization. The backbone amide nitrogen, located C-terminal to the aspartic acid residue, acts as a nucleophile. unibo.itacs.org Under basic conditions, this nitrogen attacks the carbonyl carbon of the Asp side-chain ester (in this case, a methyl ester), leading to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de This process releases the side-chain protecting group (methanol from the methyl ester). The reaction is catalyzed by the base used for Fmoc deprotection, which deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the attack on the side-chain ester. unibo.itnih.gov
This cyclization is a critical step because the resulting aspartimide intermediate is susceptible to further reactions that lead to a heterogeneous mixture of peptide products. iris-biotech.deiris-biotech.de
The formation of an aspartimide intermediate is a major source of impurities in peptide synthesis, significantly impacting the final product's purity and homogeneity. iris-biotech.de The succinimide ring of the aspartimide is unstable and can be opened by various nucleophiles present in the reaction mixture. unibo.itnih.gov
Hydrolysis and Isomerization : The aspartimide ring can be hydrolyzed by water, which may be present in the solvents or introduced during workup. This ring-opening can occur at two positions, leading to the formation of both the desired α-aspartyl peptide and an undesired β-aspartyl peptide (isoaspartic acid). nih.govdiva-portal.org The formation of the β-peptide, where the peptide backbone continues through the side-chain carboxyl group, is often the major product of hydrolysis. researchgate.netdiva-portal.org
Product Heterogeneity : The presence of piperidine (or other amine bases) from the deprotection solution can also lead to the opening of the aspartimide ring, forming α- and β-piperidide adducts. iris-biotech.deiris-biotech.de
Racemization : The α-carbon of the aspartimide intermediate is highly prone to epimerization under basic conditions, leading to the formation of D-aspartyl residues from the original L-aspartyl residue. diva-portal.orgacs.org This racemization, combined with the α/β isomerization, can ultimately result in a complex mixture of up to nine different by-products.
These side products, particularly the β-aspartyl and the epimerized α-aspartyl peptides, often have the same mass and similar chromatographic properties as the target peptide, making their separation by standard purification techniques like HPLC extremely difficult or impossible. iris-biotech.de This results in lower yields of the desired product and introduces significant heterogeneity that can compromise the biological activity and interpretation of experimental results. biosyn.com
The rate and extent of aspartimide formation are not constant but are influenced by several factors. nih.gov
Sequence Context : The amino acid residue immediately following the aspartic acid (the Asp+1 or i+1 position) has the most significant impact. researchgate.netiris-biotech.de Sequences where Asp is followed by a small, unhindered amino acid, such as glycine (B1666218) (Asp-Gly), are notoriously prone to aspartimide formation. researchgate.netiris-biotech.depeptide.com Other susceptible sequences include Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Thr. researchgate.netnih.gov The lack of steric hindrance from the subsequent residue's side chain allows the peptide backbone to adopt a conformation that facilitates the nucleophilic attack by the amide nitrogen. acs.org
Reaction Conditions :
Base : The type and concentration of the base used for Fmoc deprotection play a crucial role. Stronger bases and longer exposure times increase the rate of aspartimide formation. iris-biotech.deacs.org For example, piperidine is known to promote this side reaction effectively. iris-biotech.de
Protecting Group : The steric bulk of the side-chain ester protecting group on the aspartic acid is a key factor. While this article focuses on the methyl ester (-OMe), it is important to note that bulkier esters like tert-butyl (OtBu) or even larger groups like 3-methylpent-3-yl (OMpe) provide greater steric hindrance, which shields the side-chain carbonyl from nucleophilic attack and thus reduces the rate of aspartimide formation. iris-biotech.de The methyl ester offers minimal steric protection.
Additives : The addition of acidic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine deprotection solution can help suppress aspartimide formation by protonating the amide nitrogen, thereby reducing its nucleophilicity. acs.orgresearchgate.netresearchgate.net
Temperature : Higher temperatures accelerate most chemical reactions, including aspartimide formation. nih.gov Performing synthesis at elevated temperatures, which is sometimes done to speed up couplings (e.g., microwave-assisted SPPS), can significantly increase the amount of aspartimide-related side products unless other preventative measures are taken. researchgate.net
| Factor | Influence on Aspartimide Formation | Example/Mitigation Strategy |
|---|---|---|
| Sequence Context (Asp-Xaa) | High susceptibility with sterically small Xaa residues. researchgate.netnih.gov | Asp-Gly is the most prone sequence. peptide.com Using dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can prevent it. iris-biotech.de |
| Side-Chain Protecting Group | Increased steric bulk reduces formation. iris-biotech.de | -OMe offers minimal protection. Bulkier groups like -OtBu or -OMpe are more effective. |
| Deprotection Reagent | Stronger bases (e.g., piperidine, DBU) and longer exposure times increase formation. acs.org | Using weaker bases or adding HOBt/formic acid to the piperidine solution can reduce the side reaction. acs.orgresearchgate.net |
| Temperature | Higher temperatures increase the reaction rate. nih.gov | Microwave SPPS can exacerbate the problem if not controlled. researchgate.net |
Impact on Peptide Purity, Isomerization, and Product Heterogeneity
Other Undesired Chemical Transformations in Fmoc-Asp(OMe)-OH Peptide Synthesis
Beyond aspartimide formation, the use of this compound is associated with other side reactions that can compromise the integrity of the synthesized peptide.
Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of an amino acid, converting an L-amino acid into a mixture of L- and D-isomers. During peptide synthesis, this is a significant risk for all amino acids during the coupling (activation) step. mdpi.comnih.gov The activation of the carboxylic acid of the incoming Fmoc-amino acid makes the α-proton more acidic and thus easier to be abstracted by a base, leading to a planar enolate intermediate that can be reprotonated from either side. mdpi.com
For aspartic acid residues already incorporated into the peptide chain, racemization primarily occurs via the aspartimide intermediate as described previously. diva-portal.orgacs.org However, racemization can also occur during the initial coupling of the this compound monomer. The activation of its carboxyl group for amide bond formation can lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to racemization. mdpi.com While urethane-based protecting groups like Fmoc are designed to suppress oxazolone formation, the risk is not entirely eliminated, especially under strongly basic conditions or with certain coupling reagents. nih.govnih.gov The resulting D-isomer impurity is a diastereomer of the target peptide and can be very difficult to remove.
The formation of β-peptides is a direct and major consequence of the aspartimide intermediate. researchgate.netdiva-portal.org As mentioned, the five-membered aspartimide ring can be opened by nucleophilic attack. While attack at the α-carbonyl carbon regenerates the standard α-peptide linkage, attack at the β-carbonyl carbon leads to a β-peptide. unibo.it In this rearranged sequence, the peptide backbone is rerouted through the side-chain carboxyl group of the aspartic acid residue.
This rearrangement is highly problematic for several reasons:
The β-peptide is a structural isomer of the target peptide, possessing the same molecular weight, which makes it co-elute in many standard HPLC purification protocols.
The altered backbone structure can dramatically change the peptide's three-dimensional conformation, leading to a loss of biological activity or altered function. acs.org
The hydrolysis of the aspartimide intermediate often yields a mixture where the β-aspartyl peptide is the predominant product over the α-aspartyl peptide, significantly reducing the yield of the desired molecule. nih.gov
This α-to-β rearrangement represents a significant challenge in the synthesis of any peptide containing aspartic acid, especially with a minimally protecting methyl ester, and requires careful control over the synthesis conditions to minimize the formation of the initial aspartimide precursor. nih.govresearchgate.net
| Undesired Transformation | Intermediate | Primary Products | Impact on Synthesis |
|---|---|---|---|
| Aspartimide Formation | Succinimide Ring | Aspartimide-containing peptide | Precursor to all other major side products. iris-biotech.de |
| Isomerization/Rearrangement | Aspartimide | β-Aspartyl peptide (iso-Asp). diva-portal.org | Co-elutes with target peptide, difficult to purify, alters structure. |
| Racemization | Aspartimide, Oxazolone | D-α-Aspartyl peptide, D-β-Aspartyl peptide. acs.org | Creates hard-to-separate diastereomers. mdpi.com |
| Base Adduct Formation | Aspartimide | α- and β-piperidide peptides. iris-biotech.de | Reduces yield, adds easily separable but significant impurities. |
Truncation and Deletion Peptide Impurities
During the stepwise elongation of a peptide chain in SPPS, the failure to complete a reaction in a given cycle leads to the formation of impurities that are challenging to remove from the final product. These are broadly classified as truncation or deletion sequences.
Truncation and Deletion: Causes and Consequences
| Impurity Type | Definition | Primary Cause(s) |
| Truncation Peptides | Peptide chains that are missing one or more amino acid residues from the N-terminus. | Incomplete coupling of an amino acid, followed by capping (e.g., with acetic anhydride) to prevent further elongation of the failed sequence. Contamination of reagents with acetic acid can also cause permanent capping. nih.govmesalabs.com |
| Deletion Peptides | Peptide chains that are missing one or more internal amino acid residues from the desired sequence. | Incomplete removal of the temporary Nα-Fmoc protecting group, which prevents the subsequent amino acid from being coupled. The synthesis then continues from the next successful deprotection step. researchgate.netmdpi.com |
These impurities arise from two main failures in the synthetic cycle: incomplete coupling and incomplete deprotection. researchgate.netacs.org Incomplete coupling occurs when the incoming activated Fmoc-amino acid fails to react completely with the free N-terminal amine of the growing peptide chain on the solid support. Incomplete deprotection happens when the Fmoc group is not fully removed, leaving the N-terminus blocked for the next coupling step. mdpi.com
While these are general problems in SPPS, the presence of an aspartic acid residue can contribute to their occurrence. If the Asp residue is part of a "difficult sequence," it can promote on-resin aggregation, which physically hinders access to the reactive sites, leading to both poor coupling and incomplete Fmoc removal. researchgate.net Furthermore, the side reactions associated with the Asp protecting group can complicate the synthesis, and while not a direct cause of truncation, the resulting mixture of by-products makes purification of the target peptide from truncated and deleted sequences more arduous. The efficiency of coupling an aspartic acid derivative itself can be influenced by the steric bulk of its side-chain protecting group.
Peptide Aggregation Phenomena during Synthesis
One of the most significant challenges during the synthesis of longer peptides (typically over 15 residues) is the tendency of the growing peptide chains to aggregate on the solid support. acs.orgaltabioscience.com This phenomenon is driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets. This aggregation can render the N-terminal amine inaccessible, severely hampering both deprotection and coupling steps and leading to the deletion and truncation impurities described previously. researchgate.netchempep.com
The sequence of the peptide is a primary determinant of its propensity to aggregate. researchgate.net Certain amino acid combinations, including those with aspartic acid, can be particularly prone to forming these aggregation-prone structures. nih.govgoogle.com The choice of side-chain protection on the Asp residue is a critical consideration. While the main focus of Asp protecting groups is the prevention of aspartimide formation, their steric and electronic properties can also influence the conformational behavior of the peptide chain.
The primary strategy to combat aspartimide formation involves increasing the steric hindrance of the β-carboxyl protecting group. google.com Research has shown that bulkier ester groups can more effectively shield the backbone amide nitrogen from attacking the side-chain ester, thus reducing cyclization. A comparison of different protecting groups in a model peptide known to be highly susceptible to aspartimide formation demonstrates this principle.
Table of Research Findings: Aspartimide Formation in Scorpion Toxin II (VKDNYI) Model Peptide Data reflects the percentage of by-products formed after treating the resin-bound peptide with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
| Aspartic Acid Derivative Used | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | Total By-products (%) |
| Fmoc-Asp(OtBu)-OH | 46.8 | 1.9 | 16.5 | 34.8 | 53.2 |
| Fmoc-Asp(OMpe)-OH | 71.6 | 1.0 | 9.7 | 17.7 | 28.4 |
| Fmoc-Asp(OBno)-OH | 99.4 | 0.0 | 0.3 | 0.3 | 0.6 |
Source: Data adapted from comparative tests conducted by Novabiochem.
Strategies for Mitigation of Side Reactions in Fmoc Aspartic Acid Chemistry
Optimization of Fmoc Deprotection Conditions
A primary approach to minimize aspartimide formation is the careful control of the conditions used for the removal of the Fmoc protecting group. biotage.com This involves the selection of the base and the use of additives to modulate the reaction environment.
The choice of base for Fmoc deprotection plays a crucial role in the extent of aspartimide formation.
Piperidine (B6355638) : Commonly used at a concentration of 20% in dimethylformamide (DMF), piperidine is an effective reagent for Fmoc removal. wikipedia.orgscholaris.ca However, its strong basicity can promote the formation of aspartimide and related by-products. rsc.orgscholaris.ca
Piperazine (B1678402) : As a weaker base than piperidine, piperazine has been shown to reduce the incidence of aspartimide formation while still effectively removing the Fmoc group. rsc.orgbiotage.com However, in some cases, its use alone may not be sufficient to completely suppress the side reaction. biotage.com
Pyrrolidine (B122466) : The use of pyrrolidine for Fmoc removal has also been explored, particularly in the context of different solvent systems. researchgate.netacs.org Studies using a model peptide prone to aspartimide formation have been conducted to assess its efficacy. researchgate.netacs.org
The mechanism of Fmoc deprotection involves the base abstracting a proton, leading to the elimination of the Fmoc group as dibenzofulvene (DBF), which is then scavenged by the base. acs.org
The addition of acidic or non-acidic additives to the deprotection solution can significantly suppress aspartimide formation by modulating the basicity of the reaction medium. rsc.orgnih.gov
Hydroxybenzotriazole (HOBt) : Adding 0.1 M HOBt to the piperidine deprotection solution has been demonstrated to significantly reduce aspartimide formation. biotage.com However, the explosive nature of anhydrous HOBt necessitates its sale in a wetted form, which introduces water into the reaction. biotage.com
Oxyma Pure : The addition of ethyl cyano(hydroxyimino)acetate (Oxyma Pure) to a 20% piperidine solution in DMF has been shown to decrease aspartimide-related impurities. nih.gov For example, in the synthesis of a scorpion toxin II fragment, impurities were reduced from 44% to 15%. nih.gov The use of 1 M Oxyma Pure in a piperidine/DMF mixture has been noted to be effective. google.com
Formic Acid : The inclusion of formic acid in the deprotection cocktail can also effectively mitigate aspartimide formation. rsc.orgresearchgate.net For instance, a solution of 5% piperazine, 1% DBU, and 1% formic acid was found to yield a target peptide with 97.6% purity, with only 2.4% aspartimide. rsc.org The addition of 1% formic acid to a 20% piperidine solution has also been shown to reduce side reactions. rsc.org
| Additive | Concentration | Deprotection Base | Effect on Aspartimide Formation |
| HOBt | 0.1 M | Piperidine | Significant reduction biotage.com |
| Oxyma Pure | 1 M | 20% Piperidine in DMF | Reduced impurities from 44% to 15% in a model peptide nih.gov |
| Formic Acid | 1% | 5% Piperazine + 1% DBU | Resulted in 97.6% pure peptide with 2.4% aspartimide rsc.org |
Role of Base Selection (e.g., Piperidine, Piperizine, Pyrrolidine)
Development and Application of Alternative β-Carboxylic Acid Protecting Groups for Aspartic Acid
A key strategy to prevent aspartimide formation is the use of alternative protecting groups for the β-carboxylic acid of aspartic acid that are more resistant to intramolecular cyclization. biotage.com
Increasing the steric bulk of the side chain protecting group can physically block the nucleophilic attack of the backbone amide nitrogen on the side chain carbonyl, thereby preventing the formation of the succinimide (B58015) ring. biotage.comiris-biotech.de It has been observed that bulky, acyclic, aliphatic protecting groups are significantly more resistant to base-catalyzed aspartimide formation than rigid cyclic alkyl esters. researchgate.net However, it is important that the protecting group also possesses some flexibility, as large, conformationally restrained groups have shown limited success. biotage.com
A variety of protecting groups have been developed and evaluated for their ability to suppress aspartimide formation, with varying degrees of success.
OtBu (tert-Butyl) : This is a standard protecting group, but it is susceptible to aspartimide formation, especially in sequences like Asp-Gly. biotage.com
OMpe (3-methylpent-3-yl) : This bulkier protecting group offers significantly better protection against base-catalyzed aspartimide formation than the OtBu group. lookchem.comadvancedchemtech.com
OEpe (3-ethyl-3-pentyl) and OBno (5-butyl-5-nonyl) : These trialkylcarbinol-based protecting groups have proven to be extremely effective in minimizing aspartimide by-products. researchgate.netnih.govresearchgate.netnih.gov In comparative studies, OBno, in particular, reduced aspartimide formation to almost undetectable levels in Asp-Asn and Asp-Arg sequences.
O-2-PhiPr (2-phenylisopropyl) : This protecting group offers significant protection against aspartimide formation and can be selectively removed with 1% TFA in DCM. sigmaaldrich.com This makes it particularly useful for the synthesis of cyclic peptides.
OAll (Allyl) : Allyl esters are stable to both TFA and piperidine but can be removed with a palladium catalyst. peptide.com
CyPY (Cyanosulfurylide) : This protecting group completely suppresses aspartimide formation by masking the carboxylate with a stable carbon-carbon bond. iris-biotech.dersc.org It is removed under oxidative conditions with reagents like N-chlorosuccinimide (NCS). iris-biotech.dersc.org
Efficacy of Protecting Groups in Mitigating Aspartimide Formation
| Protecting Group | Key Features | Efficacy |
|---|---|---|
| OtBu | Standard protecting group | Susceptible to aspartimide formation biotage.com |
| OMpe | Bulkier than OtBu | Significantly better protection than OtBu lookchem.comadvancedchemtech.com |
| OEpe | Trialkylcarbinol-based | Highly effective in minimizing by-products researchgate.netnih.govresearchgate.netnih.gov |
| OBno | Trialkylcarbinol-based | Extremely effective, almost complete reduction of by-products researchgate.netnih.gov |
| O-2-PhiPr | Removable with 1% TFA | Significant protection, useful for cyclic peptides sigmaaldrich.com |
| OAll | Pd-catalyzed removal | Stable to standard SPPS conditions peptide.com |
| CyPY | C-C bond to mask carboxylate | Complete suppression of aspartimide formation iris-biotech.dersc.org |
The development of new protecting groups for the β-carboxyl function of aspartic acid is guided by several key principles aimed at minimizing base-catalyzed aspartimide formation. researchgate.netresearchgate.net A primary consideration is the introduction of steric bulk around the ester linkage. iris-biotech.deresearchgate.net Research has shown that increasing the steric demand of the protecting group diminishes the rate of aspartimide formation. researchgate.net
Specifically, bulky, acyclic, aliphatic protecting groups have demonstrated superior resistance to cyclization compared to their rigid, cyclic counterparts. researchgate.net The flexibility of the alkyl chains in these acyclic groups is thought to interfere more effectively with the approach of the backbone amide nitrogen. lookchem.com This has led to the development of trialkylcarbinol-based esters, such as OEpe and OBno, which provide excellent protection. nih.govresearchgate.netnih.gov Another innovative approach involves fundamentally altering the linkage to the side chain, as seen with the cyanosulfurylide (CSY) group, which replaces the susceptible ester bond with a stable carbon-carbon bond, thus completely preventing aspartimide formation. rsc.org
Comparative Analysis of Protecting Group Efficacy (e.g., OtBu, OMpe, OEpe, OBno, O-2-PhiPr, OAll, CyPY)
Backbone Amide Protection Strategies (e.g., Dmb, Hmb) for Aspartimide Suppression
One of the most effective methods to completely prevent aspartimide formation is the protection of the backbone amide nitrogen of the residue following the aspartic acid. nih.govpeptide.com This strategy introduces a temporary, acid-labile protecting group onto the amide nitrogen, converting it from a secondary to a tertiary amine. This modification sterically hinders the cyclization reaction required for aspartimide formation. peptide.comvulcanchem.com The most commonly used groups for this purpose are the 2,4-dimethoxybenzyl (Dmb) and the 2-hydroxy-4-methoxybenzyl (Hmb) groups. peptide.compeptide.com
The Hmb group, introduced by Sheppard, facilitates the acylation of the otherwise sterically hindered secondary amine. nih.govpeptide.com The incoming activated amino acid first acylates the hydroxyl group of the Hmb moiety, followed by an intramolecular O-to-N acyl transfer to form the desired peptide bond. peptide.comnih.gov While effective, this can sometimes lead to the formation of cyclic lactone by-products. peptide.com
The Dmb group avoids the potential for lactone formation but presents its own challenge, as direct coupling onto a Dmb-protected amine is often difficult due to steric hindrance. nih.govpeptide.com Consequently, Dmb protection is most effectively utilized through the incorporation of pre-synthesized dipeptide building blocks, such as Fmoc-Xaa-(Dmb)Gly-OH. peptide.comresearchgate.net
Both Hmb and Dmb protecting groups are stable throughout the synthesis and are cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. peptide.comsigmaaldrich.com Research has shown that backbone protection is a superior strategy for complete suppression of the side reaction compared to other methods like using acidic additives in the deprotection solution. nih.govsemanticscholar.org
Table 1: Comparison of Backbone Amide Protection Strategies
| Protecting Group | Mechanism of Action | Advantages | Disadvantages |
| Dmb (2,4-dimethoxybenzyl) | Sterically blocks the backbone amide nitrogen, preventing cyclization. peptide.comvulcanchem.com | Completely prevents aspartimide formation; no lactone by-product formation. vulcanchem.compeptide.com | Difficult to couple directly to a Dmb-protected amine; requires use of dipeptide building blocks. nih.govpeptide.com |
| Hmb (2-hydroxy-4-methoxybenzyl) | Facilitates coupling via an O-to-N acyl shift mechanism after initial acylation of the hydroxyl group. nih.govnih.gov | Enables efficient coupling to the protected secondary amine. peptide.com | Can form cyclic lactone by-products during activation. peptide.com |
Utilization of Dipeptide Building Blocks for Aspartimide-Prone Sequences (e.g., Asp-Gly Dipeptides)
To circumvent both the challenges of aspartimide formation and the difficulties associated with coupling to backbone-protected amines, the use of pre-formed dipeptide building blocks is a widely adopted and highly successful strategy. researchgate.netresearchgate.net This approach is particularly crucial for the most problematic sequences, such as Asp-Gly. nih.goviris-biotech.de
By using a dipeptide like Fmoc-Asp(OR)-(Dmb)Gly-OH , where 'R' is a side-chain protecting group like tert-butyl (tBu), the labile Asp-Gly linkage is formed and protected before its incorporation into the growing peptide chain. vulcanchem.comsigmaaldrich.com This completely prevents the base-catalyzed aspartimide rearrangement at that specific junction during subsequent Fmoc deprotection steps. vulcanchem.comsigmaaldrich.com The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is now a standard and highly recommended method for introducing Asp-Gly motifs in peptide synthesis. peptide.comsigmaaldrich.com
The advantages of using these dipeptide blocks are multifaceted:
Complete Aspartimide Suppression : They offer complete protection against the side reaction for the incorporated motif. researchgate.netsigmaaldrich.com
Improved Synthesis Efficiency : They add two amino acid residues in a single coupling step. sigmaaldrich.com
While the initial cost of these specialized dipeptide building blocks is higher than that of individual amino acids, the significant increase in purity and yield of the final peptide often justifies the expense, especially for complex or high-value peptides. vulcanchem.com Research findings consistently demonstrate that peptides synthesized with these Dmb-protected dipeptides, such as those containing Asp-Gly sequences, are of much higher purity compared to those made by stepwise synthesis using standard building blocks. vulcanchem.comresearchgate.net
Analytical Characterization and Quality Control in Fmoc Asp Ome Oh Peptide Synthesis
Chromatographic Methods for Peptide Purity Assessment (e.g., RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the foremost technique for assessing the purity of synthetic peptides, including those synthesized with Fmoc-Asp(OMe)-OH. This method separates the target peptide from a variety of impurities based on differences in hydrophobicity.
Detailed analysis of crude peptide products by RP-HPLC is essential for optimizing purification strategies. biopharminternational.com A typical analytical run involves a C8 or C18 stationary phase and a mobile phase gradient of increasing acetonitrile (B52724) concentration in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). biopharminternational.comcat-online.com The gradient slope is a critical parameter; shallow gradients can improve the resolution between the main peptide peak and closely eluting impurities, such as deletion sequences or those arising from side reactions. sigmaaldrich.com For instance, a gradient might run from 5% to 40% acetonitrile over 30 minutes to effectively separate aspartimide-related species. sigmaaldrich.com
The choice of buffer system can also influence selectivity. While TFA-based systems are common, other options like triethylammonium (B8662869) phosphate (B84403) (TEAP) or ammonium (B1175870) acetate (B1210297) may be used to alter the retention characteristics and improve the separation of specific impurities. biopharminternational.com The complexity of the crude peptide mixture, which can contain deletion products, truncated sequences, and by-products from aspartimide formation, often requires careful method development to achieve adequate separation for accurate purity assessment. nih.govgcms.cz Poor solubility of some crude peptides can sometimes hinder RP-HPLC analysis, potentially requiring the use of denaturing buffers to achieve accurate quantification. nih.gov
Table 1: Example RP-HPLC Conditions for Peptide Purity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 300 Å | C8, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B over 30 min | 10-40% B over 30 min |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Detection | UV at 214 nm / 220 nm | UV at 214 nm / 280 nm |
| Application | General Purity Assessment | Separation of Hydrophobic Peptides & Impurities |
This table presents typical starting conditions for RP-HPLC analysis of synthetic peptides. Actual conditions must be optimized for each specific peptide.
Mass Spectrometry for Peptide Sequence Verification and Impurity Identification (e.g., LCMS)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization of peptides containing this compound. It provides confirmation of the molecular weight of the target peptide, thereby verifying the correct assembly of the amino acid sequence. biognosys.com Furthermore, LC-MS is crucial for identifying the masses of impurities observed as separate peaks in the HPLC chromatogram, which is the first step in elucidating their structures. researchgate.net
During peptide synthesis, a range of impurities can arise, including deletion sequences (missing one or more amino acids) and addition sequences (e.g., double insertion of an amino acid due to incomplete Fmoc removal). biopharminternational.com LC-MS analysis of the crude product allows for the detection of ions corresponding to the expected masses of these potential by-products.
Tandem mass spectrometry (MS/MS) takes the analysis a step further. In an MS/MS experiment, the ion of the target peptide (or an impurity) is isolated and fragmented. nih.gov The resulting fragment ions (typically b- and y-ions) create a fingerprint that can be used to read the amino acid sequence, confirming that the correct amino acids are in the correct order. biognosys.comepfl.ch This is also a powerful method for pinpointing the location of any modifications or unexpected residues within the peptide chain. researchgate.net For impurities that are isobaric with the target peptide (having the same mass), such as those resulting from aspartimide formation followed by hydrolysis to iso-Asp, MS/MS can sometimes reveal fragmentation patterns that differ from the native peptide, aiding in their identification. nih.gov
Enantiomeric Purity Determination of Aspartic Acid Residues
The chiral integrity of the aspartic acid residue is a critical quality attribute. Racemization can occur during amino acid activation or as a consequence of aspartimide formation, which is a known risk for Asp-containing peptides. The presence of the D-aspartic acid diastereomer can impact the peptide's structure, function, and immunogenicity. Therefore, methods to determine the enantiomeric purity are essential.
One common approach involves the complete acid hydrolysis of the peptide into its constituent amino acids. digitellinc.comnih.gov The resulting amino acid mixture is then analyzed using chiral chromatography. This can be done via gas chromatography (GC) or HPLC using a chiral stationary phase (CSP). cat-online.com For HPLC analysis, derivatization of the amino acids with a chromophore-bearing reagent may be necessary to facilitate UV detection. cat-online.com An advanced LC-MS/MS method involves hydrolyzing the peptide in deuterated acid, which allows for correction of any racemization that occurs during the hydrolysis step itself, enabling accurate quantification of D-isomers down to low levels (e.g., 0.1%). digitellinc.comnih.gov
Alternatively, the enantiomeric purity of the this compound raw material can be assessed directly before synthesis using chiral HPLC. phenomenex.comchinacloudapi.cn Polysaccharide-based chiral stationary phases have demonstrated success in separating the D- and L-enantiomers of N-Fmoc protected amino acids under reversed-phase conditions. phenomenex.comnih.gov
Table 2: Methods for Enantiomeric Purity Analysis
| Method | Principle | Sample Analyzed | Key Advantage |
| Chiral HPLC of Fmoc-AA | Direct separation of enantiomers on a chiral stationary phase. phenomenex.com | This compound Raw Material | Proactive quality control of starting material. |
| GC-MS after Hydrolysis | Derivatization of hydrolyzed amino acids and separation on a chiral GC column. | Final Peptide | High sensitivity and can account for hydrolysis-induced racemization with isotopic labeling. cat-online.com |
| Chiral HPLC-MS/MS after Hydrolysis | Separation of hydrolyzed amino acids on a chiral HPLC column with MS/MS detection. nih.gov | Final Peptide | High accuracy and sensitivity, avoids derivatization, can correct for racemization. nih.govresearchgate.net |
Detection and Quantification of Aspartimide-Related Impurities
The use of this compound is intended to minimize aspartimide formation, a notorious side reaction in Fmoc SPPS. This reaction is initiated by the base-catalyzed (e.g., piperidine) cyclization of the aspartyl side chain with the backbone amide nitrogen. nih.gov The resulting succinimide (B58015) ring is unstable and can be opened by nucleophiles like water or piperidine (B6355638), leading to a mixture of by-products. These include the desired α-L-Asp peptide, but also the β-L-Asp, α-D-Asp, and β-D-Asp isomers, as well as piperidide adducts.
RP-HPLC is the primary tool for detecting and quantifying these impurities. nih.gov The aspartimide intermediate and its subsequent hydrolysis products often have different retention times than the target peptide. sigmaaldrich.com For example, iso-Asp-containing peptides are often, but not always, more hydrophilic and elute earlier in a reversed-phase separation. researchgate.net The various by-products can appear as distinct peaks in the chromatogram, and their identity can be confirmed by LC-MS, as they are isobaric with the parent peptide. nih.govresearchgate.net
Quantification is achieved by integrating the peak areas of the impurities and the main product in the HPLC chromatogram. google.comacs.org It is crucial to develop HPLC methods with sufficient resolution to separate these closely related species. sigmaaldrich.com Prolonged treatment of the peptide-resin with the deprotection base (e.g., 20% piperidine in DMF) can be used in stress tests to evaluate the propensity of a sequence to form these impurities. google.com
Impact of Fmoc-Amino Acid Purity on Final Peptide Quality and Yield
The quality of the final peptide is fundamentally dependent on the purity of the starting materials, particularly the Fmoc-amino acid building blocks. sigmaaldrich.comaltabioscience.com Even small amounts of impurities in the this compound raw material can be incorporated into the growing peptide chain, leading to a complex and difficult-to-purify crude product, lower yields, and potential synthesis failure. sigmaaldrich.comaltabioscience.com
Key impurities in Fmoc-amino acid preparations include:
Free Amino Acid: The unprotected amino acid can lead to double insertions during the coupling step. biopharminternational.com
Enantiomeric Impurities: The presence of the D-enantiomer in the L-Fmoc-amino acid starting material will result in the incorporation of the D-isomer into the peptide sequence. sigmaaldrich.comresearchgate.net High-quality building blocks should have an enantiomeric purity of ≥99.8%. sigmaaldrich.com
Dipeptides (Fmoc-Xaa-Xaa-OH): These can form during the synthesis of the Fmoc-amino acid and, if present, will be incorporated as a dipeptide impurity. nih.gov
Fmoc-β-Ala Adducts: These can arise from a Lossen-type rearrangement during the Fmoc protection step and lead to the insertion of an unwanted β-alanine residue. nih.govresearchgate.net
Therefore, stringent quality control of the incoming this compound is a critical control strategy. biopharminternational.compharmtech.com This involves not only assessing HPLC and enantiomeric purity but also quantifying specific, process-related impurities that could negatively affect the synthesis outcome. sigmaaldrich.comnih.gov Using high-purity raw materials leads to higher yields of the target peptide, a more reproducible impurity profile, and a more straightforward purification process. altabioscience.com
Table 3: Common Impurities in Fmoc-Amino Acids and their Impact
| Impurity Type | Potential Source | Impact on Peptide Synthesis | Recommended Limit (Example) |
| Enantiomer (D-Isomer) | Synthesis of AA | Incorporation of incorrect stereoisomer. sigmaaldrich.com | ≤ 0.2% |
| Free Amino Acid | Incomplete Fmoc protection | Double insertion of the amino acid. biopharminternational.com | ≤ 0.2% |
| Fmoc-Dipeptides | Fmoc-protection reaction | Insertion of a dipeptide impurity. nih.gov | Not detected |
| Fmoc-β-Ala-OH | Lossen rearrangement | Insertion of β-alanine. nih.govresearchgate.net | Not detected |
| Acetic Acid | Residual from synthesis/purification | Chain termination (capping). sigmaaldrich.com | ≤ 0.02% |
This table provides examples of common impurities and their effects. Specific limits should be set based on a risk assessment for the particular peptide being synthesized. biopharminternational.com
Advanced Research Applications and Methodological Advancements
Synthesis of Peptides with Enhanced Biological Properties
The incorporation of Fmoc-Asp(OMe)-OH into peptide sequences is a key strategy for overcoming common limitations of peptide-based therapeutics, such as poor stability and rapid enzymatic breakdown. The methyl ester side-chain protection is instrumental in achieving these enhancements.
A significant challenge in peptide synthesis is the propensity for aspartic acid residues to form aspartimide intermediates, especially during the repeated basic conditions of Fmoc removal in Solid-Phase Peptide Synthesis (SPPS). acs.orgresearchgate.net This intramolecular cyclization can lead to a mixture of by-products, including racemized aspartyl peptides and β-peptides, which are difficult to separate and can compromise the final product's integrity and biological activity. acs.orgsigmaaldrich.commerckmillipore.com
The use of a side-chain protecting group is essential to minimize this side reaction. While the tert-butyl (tBu) group is common, it is not always sufficient to prevent aspartimide formation, particularly in sequences prone to this reaction, such as Asp-Gly, Asp-Asn, or Asp-Ser motifs. acs.orgcem.com The methyl ester (OMe) group in this compound offers a degree of protection against this unwanted cyclization. Although bulkier protecting groups like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) have been developed to offer even greater steric hindrance and suppression of aspartimide formation, the methyl ester remains a standard and effective choice for many applications. cem.comiris-biotech.denih.goviris-biotech.de By ensuring the homogeneity of the synthesized peptide, the methyl ester protection contributes to a more stable and well-defined final product, which is a prerequisite for predictable bioavailability.
Peptides intended for therapeutic use are often susceptible to rapid degradation by proteases in the body, limiting their half-life and efficacy. Modifications to the peptide backbone or side chains can enhance resistance to these enzymes. The primary mechanism by which side-chain protection of aspartic acid contributes to enzymatic resistance is indirect, by preventing the formation of undesired β-peptides during synthesis. acs.org
Proteolytic enzymes exhibit high specificity for L-α-peptide bonds. The formation of β-peptide links, resulting from the ring-opening of aspartimide intermediates, alters the peptide backbone's structure. acs.org These unnatural β-peptide bonds are often poor substrates for standard proteases, thereby rendering the peptide more resistant to enzymatic cleavage at that site. By minimizing aspartimide formation, the use of this compound ensures the integrity of the intended α-peptide backbone. While this does not inherently confer resistance, it prevents the introduction of structural defects that could unpredictably alter the peptide's interaction with enzymes. For direct enhancement of enzymatic stability, other modifications like N-methylation are often employed.
Improved Stability and Bioavailability of Aspartic Acid Containing Peptides
Engineering of Complex Peptide Architectures
The precise control over side-chain reactivity afforded by protecting groups like the methyl ester in this compound is fundamental to the construction of non-linear and intricate peptide structures. These complex architectures are designed to mimic or improve upon natural peptide conformations, leading to enhanced target affinity and specificity.
Peptide cyclization is a widely used strategy to impose conformational constraints on a peptide, which can lead to increased receptor affinity, selectivity, and stability. This compound is a valuable tool in this context. The methyl ester of the aspartic acid side chain is orthogonal to the temporary Fmoc group and the final trifluoroacetic acid (TFA) cleavage from the resin. This orthogonality allows for selective deprotection of the side chain to form a lactam bridge with a lysine (B10760008) side chain, for instance.
In a typical strategy, a peptide is synthesized on a solid support using Fmoc-amino acids, including this compound and a corresponding Fmoc-Lys(Alloc)-OH. After assembling the linear peptide, the Alloc group on lysine can be selectively removed using palladium catalysis, and the now-free lysine side-chain amine can be coupled with the aspartic acid side chain, following the removal of the methyl ester, to form a stable lactam bridge. This side-chain-to-side-chain cyclization creates conformationally restricted peptides with potentially enhanced biological properties. researchgate.net
Branched peptides, which display multiple copies of a peptide sequence from a central core, can exhibit enhanced avidity for their targets. This compound can be utilized in the synthesis of such constructs. For example, after the synthesis of a primary peptide chain, the methyl ester on an incorporated aspartic acid residue can be deprotected on-resin and used as an anchor point to initiate the synthesis of a second peptide chain.
Alternatively, a lysine residue protected with a different orthogonal group can be used to build the branches. For instance, incorporating Fmoc-Lys(Fmoc)-OH allows for the growth of two identical peptide chains from the lysine core. ub.edu The role of this compound in these constructs is to serve as a standard, protected aspartic acid residue within the branched chains, ensuring their integrity during synthesis.
Stapled peptides are a class of synthetic peptides in which an all-hydrocarbon "staple" is introduced to lock the peptide into an α-helical conformation. nih.gov This is typically achieved by incorporating two unnatural amino acids with olefin-bearing side chains, which are then covalently linked via ring-closing metathesis. This structural reinforcement can enhance proteolytic resistance, cell permeability, and target affinity.
The synthesis of stapled peptides is performed using Fmoc-SPPS. nih.gov While the focus is on the specialized olefin-containing amino acids, the integrity of the rest of the peptide sequence is paramount. Aspartic acid residues within the sequence must be appropriately protected to prevent side reactions like aspartimide formation, which would disrupt the desired helical structure. nih.gov The use of a stable side-chain protecting group on aspartic acid, such as a tert-butyl ester or a bulkier alternative, is crucial. acs.orgnih.gov While this compound can be used, the synthesis of stapled peptides often involves sequences that are highly prone to aspartimide formation, making more sterically hindered derivatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OtBu) preferable to ensure the highest possible yield of the correctly folded and stapled peptide. acs.orgcem.comcem.com
Data Tables
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Building Block | Key Feature | Primary Application/Advantage |
| Methyl ester (OMe) | This compound | Provides basic protection against aspartimide formation. peptide.com | General synthesis, cost-effective. |
| tert-Butyl ester (OtBu) | Fmoc-Asp(OtBu)-OH | Standard, acid-labile group offering moderate protection. iris-biotech.desigmaaldrich.com | Widely used in standard Fmoc-SPPS. researchgate.net |
| 3-Methylpent-3-yl (OMpe) | Fmoc-Asp(OMpe)-OH | Bulky group that significantly reduces aspartimide formation. cem.comiris-biotech.de | Synthesis of sequences prone to aspartimide formation (e.g., Asp-Gly). bachem.com |
| 5-n-Butyl-5-nonyl (OBno) | Fmoc-Asp(OBno)-OH | Very bulky group providing superior protection against aspartimide formation and racemization. sigmaaldrich.comnih.gov | Manufacturing of peptide APIs where purity is critical. merckmillipore.com |
| 3-Ethyl-3-pentyl (OEpe) | Fmoc-Asp(OEpe)-OH | A bulky derivative effective in minimizing by-product formation. nih.goviris-biotech.de | Used in challenging sequences at elevated temperatures. nih.gov |
Table 2: Application of this compound in Peptide Architectures
| Peptide Architecture | Role of this compound Derivative | Methodological Principle | Desired Outcome |
| Cyclized Peptides | Serves as a precursor for lactam bridge formation. researchgate.net | Orthogonal deprotection of the Asp side chain and an amino-group-containing side chain (e.g., Lys) followed by intramolecular amide bond formation. | Increased conformational stability, receptor affinity, and proteolytic resistance. |
| Branched Peptides | Can act as a branching point after side-chain deprotection or be incorporated into the linear arms of the construct. | On-resin deprotection of a side chain to initiate synthesis of a new chain. | Enhanced target avidity and signal amplification in diagnostic applications. |
| Stapled Peptides | Incorporated as a standard residue; requires robust side-chain protection to maintain helical integrity. | Ring-closing metathesis of two olefin-bearing unnatural amino acids locks the peptide in an α-helical conformation. nih.gov | Improved cell permeability, target binding, and enzymatic stability. |
Branched and Multimeric Peptide Constructs
Development of Peptide Libraries (e.g., DNA-Encoded Chemical Libraries)
The creation of vast chemical libraries is a cornerstone of modern drug discovery, with DNA-Encoded Chemical Libraries (DECLs) emerging as a powerful technology for identifying novel therapeutic leads. delivertherapeutics.com DECLs combine the immense diversity of combinatorial chemistry with the sensitivity of DNA-based amplification and detection, allowing for the screening of billions of compounds simultaneously. researchgate.net However, the synthesis of peptide-based DECLs presents a significant challenge: the chemical reactions required for peptide elongation must be compatible with the inherent sensitivity of the DNA tag. researchgate.net
A primary obstacle in applying standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) to DECLs is the management of reactive amino acid side chains. researchgate.net The aspartic acid residue is particularly problematic. delivertherapeutics.comacs.org In conventional Fmoc chemistry, the side-chain carboxyl group of aspartic acid is often protected as a tert-butyl (OtBu) ester, as seen in the building block Fmoc-Asp(OtBu)-OH. delivertherapeutics.comacs.org During the synthesis cycle, the temporary Fmoc protecting group on the alpha-amino group is removed using a base, typically piperidine (B6355638). delivertherapeutics.comacs.org Unfortunately, this basic treatment can induce an intramolecular side reaction where the peptide backbone nitrogen attacks the side-chain ester, forming a cyclic aspartimide intermediate. delivertherapeutics.comacs.org This process can lead to the formation of multiple undesired by-products, including β-peptides and racemized peptides, compromising the structural integrity of the library members and making screening results difficult to interpret. delivertherapeutics.comacs.orgmerckmillipore.com
To overcome this, researchers have developed alternative side-chain protecting group strategies that are more stable under basic conditions yet removable under DNA-compatible conditions. researchgate.net This involves using building blocks with modified side-chain esters that provide greater steric hindrance or altered electronic properties to suppress aspartimide formation. An example of such a building block used in solution-phase peptide synthesis for DECLs is Fmoc-Asp(OEpe)-OH, where 'OEpe' is a bulky 3-ethyl-3-pentyl ester. delivertherapeutics.comacs.org The use of this derivative was shown to be crucial for minimizing the formation of aspartimide-related by-products. acs.org this compound, with its methyl ester side-chain protection, represents another point in this spectrum of derivatives. While less sterically bulky than groups like OEpe, its specific reactivity profile makes it a potential component in the diverse chemical toolbox required for constructing complex and well-defined peptide libraries.
Application in Drug Discovery and Development Processes
The journey of a peptide from a laboratory concept to a therapeutic drug is contingent on the ability to produce it in high purity and yield. The chemical synthesis of peptide-based Active Pharmaceutical Ingredients (APIs) must be robust and minimize the generation of impurities that are often difficult to separate from the target peptide. merckmillipore.com Aspartimide formation is a critical issue in this context because some of the resulting by-products, such as D-aspartyl and β-aspartyl peptides, have the same mass as the desired product and exhibit very similar chromatographic behavior, making their removal exceptionally challenging. merckmillipore.com
Fmoc-protected aspartic acid derivatives are essential building blocks in the synthesis of peptide therapeutics for a range of diseases, including neurodegenerative disorders and cancer. chemimpex.com The choice of the side-chain protecting group for the aspartic acid residue directly impacts the purity of the final peptide. The standard tert-butyl (OtBu) group often provides insufficient protection against base-catalyzed aspartimide formation during the repetitive Fmoc-deprotection steps in SPPS. sigmaaldrich.comiris-biotech.de
To address this, more sterically demanding protecting groups have been developed and implemented. These groups offer significantly more protection against the formation of aspartimide-related by-products. sigmaaldrich.com Comparative studies have demonstrated the superior performance of these advanced derivatives in suppressing this problematic side reaction.
| Protecting Group | Example Building Block | Effectiveness in Minimizing Aspartimide Formation |
|---|---|---|
| tert-butyl (OtBu) | Fmoc-Asp(OtBu)-OH | Standard, but often insufficient protection, leading to significant by-product formation in sensitive sequences. merckmillipore.com |
| 3-methylpent-3-yl (OMpe) | Fmoc-Asp(OMpe)-OH | Offers considerably more protection than the OtBu group due to increased steric bulk. sigmaaldrich.comiris-biotech.de Reduces aspartimide by-products by 60–70% compared to tBu-protected analogs in model peptides. |
| 5-n-butyl-5-nonyl (OBno) | Fmoc-Asp(OBno)-OH | Extremely effective, reducing aspartimide formation to almost undetectable amounts even in the most difficult Asp-Gly sequences. merckmillipore.com |
The development and application of derivatives like Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH represent a significant methodological advancement, ensuring higher purity of crude peptide products and simplifying the manufacturing process for peptide-based drugs.
Role in Studying Protein Domains and Biological Systems
The chemical synthesis of proteins and large peptides allows for the precise incorporation of probes, labels, and unnatural amino acids, providing powerful tools for studying biological systems. The use of specifically tailored building blocks like this compound and its analogs is critical for accessing complex and challenging peptide sequences.
LDL Receptor Class A Domains
Low-Density Lipoprotein Receptor (LDLR) Class A (LA) domains are small, cysteine-rich protein modules of about 40 amino acids that are fundamental to processes like cholesterol homeostasis and viral uptake. nih.govresearchgate.net Their total chemical synthesis is a significant challenge, primarily due to the high abundance of aspartic acid residues, which makes them highly susceptible to aspartimide formation during Fmoc-SPPS. nih.gov This side reaction can hinder the synthesis and prevent the production of homogenous LA modules. nih.gov
To overcome this obstacle, researchers have moved beyond the conventional Fmoc-Asp(OtBu)-OH building block. In one successful approach, a novel protecting group strategy using cyanopyridiniumylides (CyPY) was employed. nih.gov The building block Fmoc-Asp(CyPY)-OH was used to successfully synthesize two monomeric LA modules from the human LDLR, R3 and R4, as well as a linear dimeric construct, R3-R4. nih.gov A parallel synthesis using the standard Fmoc-Asp(OtBu)-OH resulted in complex mixtures, whereas the CyPY-protected version yielded the desired products as the major components, demonstrating the critical importance of the aspartic acid protecting group in enabling the study of these domains. nih.gov
GLP-2 Analogues
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide that plays a role in intestinal growth and function. The synthesis of GLP-2 analogues for therapeutic research is also frequently complicated by extensive aspartimide formation. researchgate.net Patents related to the preparation of glucagon-like peptides list a variety of standard Fmoc-protected amino acids, including Fmoc-Asp(OtBu)-OH, for use in Fmoc-SPPS. google.comgoogle.com
However, to achieve high-purity GLP-2 analogues, more advanced building blocks are often required. Research has shown that using a derivative with a highly bulky side-chain protecting group, Fmoc-Asp(OBno)-OH, dramatically improves the synthesis of a (Gly²)-GLP-2 analogue. merckmillipore.com Compared to a synthesis using the standard Fmoc-Asp(OtBu)-OH, the use of the OBno-protected derivative resulted in a crude product with negligible aspartimide-related impurities, increasing the amount of the target peptide by 25%. merckmillipore.com This high efficiency was achieved with standard one-hour coupling times, indicating that the bulky group did not impede the reaction. This methodological improvement facilitates the production of high-quality GLP-2 analogues for biological investigation.
Amyloid Beta-Protein
The aggregation of the amyloid beta-protein (Aβ) is a central event in the pathology of Alzheimer's disease. nih.govacs.org The chemical synthesis of Aβ peptides, particularly the highly aggregation-prone 42-amino acid version (Aβ1-42), is essential for research into the mechanisms of aggregation and toxicity. nih.gov However, the synthesis is notoriously difficult, in part due to the presence of aspartic acid residues at positions 7 and 23, which are sites of aspartimide formation. nih.gov
To synthesize Aβ peptides and their analogs, various strategies have been employed to suppress this side reaction. One approach involved using Fmoc-Asp-OtBu, an isomer of the standard building block, to generate isoaspartyl-containing analogs. nih.gov Another strategy involves modifying the deprotection conditions, for instance by adding an agent like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution to buffer the basicity and reduce the rate of aspartimide formation at the Asp7 residue. nih.gov These examples underscore that the successful synthesis of pure, structurally defined Aβ peptides for research hinges on carefully controlling the side reactions associated with aspartic acid, where the choice of the protecting group and synthetic conditions is paramount.
Future Perspectives and Emerging Directions in Fmoc Asp Ome Oh Research
Innovations in Aspartate Protecting Group Chemistry
The formation of aspartimide is a major side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when using standard protecting groups like tert-butyl (OtBu). semanticscholar.orgnih.gov This reaction leads to a mixture of by-products, including difficult-to-separate epimers and β-aspartyl peptides, which compromises the purity and yield of the target peptide. nih.govsigmaaldrich.com Consequently, significant research has focused on developing novel protecting group strategies for the aspartate side chain to mitigate this issue.
Bulky Ester Protecting Groups: A primary strategy involves increasing the steric hindrance around the β-carboxyl group to physically obstruct the nucleophilic attack from the backbone amide nitrogen. iris-biotech.deiris-biotech.de While the standard OtBu group offers some protection, derivatives with greater steric bulk have proven more effective. Research has led to the development and successful implementation of several trialkylmethyl esters. nih.gov These include the 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno) groups. nih.govresearchgate.net Comparative studies have shown that these bulkier groups significantly reduce aspartimide formation, even in problematic sequences like Asp-Gly, and under prolonged exposure to basic conditions used for Fmoc deprotection. sigmaaldrich.comnih.gov For instance, in the synthesis of a model scorpion toxin II peptide, the OBno derivative proved extremely effective at minimizing by-products. nih.gov
Backbone Amide Protection: An alternative and highly effective approach is the temporary protection of the backbone amide nitrogen of the aspartic acid residue. This strategy completely prevents the cyclization reaction required for aspartimide formation. researchgate.netrsc.org Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and dimethoxybenzyl (Dmb) have been employed for this purpose, particularly for challenging Asp-Gly sequences. issuu.comsemanticscholar.org However, the steric hindrance introduced by these groups can reduce coupling efficiency, often necessitating their use in pre-formed dipeptide building blocks. semanticscholar.org
Novel Chemical Moieties: Beyond traditional ester and amide protection, researchers are exploring fundamentally new chemical functionalities. A standout innovation is the cyanosulfurylide (CSY) protecting group. iris-biotech.dersc.org This zwitterionic moiety masks the carboxylic acid via a stable carbon-carbon bond, which is completely resistant to the basic conditions of Fmoc-SPPS. rsc.orgresearchgate.net The CSY group can be chemoselectively removed at the end of the synthesis under mild oxidative conditions using N-chlorosuccinimide (NCS). rsc.orgresearchgate.net This approach not only suppresses aspartimide formation but can also enhance the solubility of the building block during synthesis. iris-biotech.desemanticscholar.org
| Protecting Group Strategy | Examples | Mechanism of Action | Advantages | Limitations |
|---|---|---|---|---|
| Standard Ester | O-tert-butyl (OtBu) | Moderate steric hindrance. | Widely used, well-established. | Insufficient protection in sensitive sequences (e.g., Asp-Gly), leading to significant aspartimide formation. semanticscholar.orgsigmaaldrich.com |
| Bulky Ester | OMpe, OEpe, OPhp, OBno | Increased steric hindrance around the β-carboxyl group. iris-biotech.de | Significantly reduces aspartimide formation compared to OtBu. sigmaaldrich.comnih.gov | Can be expensive and highly hydrophobic, potentially leading to lower coupling efficiency. semanticscholar.org |
| Backbone Amide Protection | Dmb, Hmb, Hmnb | Blocks the backbone amide nitrogen, preventing intramolecular cyclization. researchgate.netissuu.com | Offers excellent prevention of aspartimide formation. issuu.com | Poor coupling efficiency often requires use as pre-formed dipeptides. semanticscholar.org |
| Novel C-C Bond Protection | Cyanosulfurylide (CSY) | Masks the carboxyl group with a stable C-C bond, resistant to base. researchgate.net | Completely suppresses aspartimide formation; enhances solubility. iris-biotech.deresearchgate.net | Requires a specific, non-standard deprotection step (oxidation). rsc.org |
Integration with Automated Peptide Synthesis Platforms for Aspartic Acid Residues
The automation of SPPS has revolutionized peptide production, enabling higher throughput and reproducibility. creative-peptides.com Modern automated platforms, particularly those utilizing microwave irradiation or continuous flow chemistry, are becoming instrumental in managing problematic residues like aspartic acid.
Microwave-assisted SPPS accelerates both the coupling and deprotection steps by applying controlled heating. cem.com This reduction in reaction time limits the peptide's exposure to the basic conditions that promote aspartimide formation. cem.comchemrxiv.org The development of High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) processes, utilized in advanced synthesizers, has further refined this approach by optimizing reaction conditions to minimize side reactions while maintaining speed. cem.com
Continuous flow systems offer another layer of control, enabling meticulous management of reagent delivery and reaction times. oxfordglobal.com This precise control helps to minimize the duration of exposure to deprotection reagents, thereby suppressing base-catalyzed side reactions. Recent research has demonstrated that combining fast stirring with elevated temperatures in specialized reactors can accelerate synthesis even with low reagent concentrations, with minimal aspartimide formation observed due to the short reaction cycles and low base concentration. chemrxiv.org The integration of these advanced automated systems allows for the synthesis of longer and more complex peptides containing multiple aspartic acid residues, which would be challenging to produce with high purity using traditional manual or batch methods. nih.gov
Green Chemistry Approaches in Fmoc-Asp(OMe)-OH Synthesis and Peptide Production
The pharmaceutical industry is increasingly focused on sustainability, pushing peptide chemistry towards greener manufacturing processes. rsc.orgpolypeptide.com Traditional SPPS is notorious for its heavy reliance on large volumes of hazardous organic solvents, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). advancedchemtech.comrsc.org
A major focus of green chemistry in this area is the replacement of these solvents with more environmentally benign alternatives. advancedchemtech.com Researchers are actively exploring solvents like water, ethanol, and various binary mixtures. advancedchemtech.comacs.org This has spurred the development of Aqueous Solid-Phase Peptide Synthesis (ASPPS). sci-hub.se However, the poor solubility of standard Fmoc-protected amino acids in water presents a challenge. csic.es To address this, new water-soluble protecting groups have been designed, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enhances the aqueous solubility of amino acid building blocks. sci-hub.se
Other green approaches include:
Chemo-enzymatic Peptide Synthesis (CEPS): This hybrid method combines the flexibility of chemical synthesis for creating peptide fragments with the high specificity and mild, aqueous reaction conditions of enzymatic ligation to assemble the final peptide. bachem.com CEPS significantly reduces organic solvent use and eliminates many side reactions. bachem.com
Continuous Flow Chemistry: Beyond improving control, flow systems can reduce waste by using reagents more efficiently compared to batch processes. oxfordglobal.com
TFA-Free Cleavage Protocols: The use of trifluoroacetic acid (TFA) for the final cleavage step generates hazardous waste. Research into alternative, less harmful cleavage cocktails is ongoing. advancedchemtech.com
Optimized Reagents and Bases: Replacing piperidine (B6355638) with alternatives like 4-methylpiperidine (B120128) (4-MP) or pyrrolidine (B122466) can lead to less hazardous waste and improved product purity profiles in certain solvent systems. advancedchemtech.comacs.org
These sustainable innovations are not only reducing the environmental footprint of peptide production but are also driving the development of more efficient and cost-effective manufacturing processes. oxfordglobal.comrsc.org
| Green Chemistry Approach | Description | Key Benefit | Reference |
|---|---|---|---|
| Alternative Solvents | Replacing hazardous solvents like DMF and DCM with greener options such as water, ethanol, or binary mixtures. | Reduces hazardous waste and environmental impact. | advancedchemtech.comrsc.orgacs.org |
| Aqueous SPPS (ASPPS) | Utilizing water as the primary solvent, often requiring water-soluble protecting groups like Smoc. | Maximizes the use of a non-toxic, environmentally friendly solvent. | sci-hub.secsic.es |
| Chemo-enzymatic Peptide Synthesis (CEPS) | Enzymatic ligation of chemically synthesized peptide fragments in aqueous buffer. | High specificity, mild conditions, and significantly reduced solvent use. | bachem.com |
| Continuous Flow Systems | Reagents are flowed continuously through a reactor, allowing for better control and efficiency. | Minimizes waste generation and energy consumption compared to batch processes. | oxfordglobal.com |
Computational and Modeling Studies of Aspartimide Formation and Prevention
To develop more effective strategies for preventing aspartimide formation, a fundamental understanding of the reaction mechanism at the molecular level is essential. Computational and modeling studies have become powerful tools for investigating the intricate factors that govern this detrimental side reaction.
Using methods like density functional theory (DFT), researchers can model the reaction pathways of intramolecular cyclization. These studies help elucidate the transition states and activation energy barriers involved in the formation of the succinimide (B58015) intermediate. scirp.orgmdpi.com Key findings from computational models include:
The Role of the N+1 Residue: Modeling has confirmed experimental observations that the residue immediately following the aspartic acid (the N+1 position) has a profound impact on the rate of aspartimide formation. nih.gov Glycine (B1666218), with its lack of a side chain, allows for the conformational flexibility required for the backbone nitrogen to attack the side-chain ester, making Asp-Gly sequences particularly prone to this side reaction. nih.gov
Catalytic Mechanisms: Computational studies have explored the role of various molecules in catalyzing the proton transfer steps necessary for the reaction. Models have shown how two water molecules can assist in the cyclization and subsequent racemization of the succinimide intermediate. scirp.org Other studies have investigated intramolecular catalysis, such as how the side chain of a neighboring histidine residue can facilitate the reaction. mdpi.com
Conformational Effects: The conformation of the peptide chain itself can influence the rate of aspartimide formation. semanticscholar.org Modeling can help predict which secondary structures might bring the reacting groups into proximity, providing insights that could guide synthetic strategy, for example, through the use of pseudoproline dipeptides to disrupt unfavorable conformations. semanticscholar.orgnih.gov
These theoretical insights are invaluable for the rational design of new, more robust protecting groups and for optimizing reaction conditions to steer the synthesis away from the formation of these undesirable by-products.
Expanding the Scope of Peptide Therapeutics and Diagnostics through Optimized Aspartic Acid Chemistry
The advancements in managing aspartic acid chemistry directly translate into an expanded capacity to design and synthesize novel peptide therapeutics and diagnostics with improved properties. mdpi.comnih.gov The ability to reliably incorporate one or more aspartic acid residues without risking purity allows for the creation of more complex and potent biomolecules.
Optimized aspartic acid chemistry is critical for:
Synthesizing Long Peptides and Proteins: The synthesis of large peptides and small proteins is often hindered by the cumulative risk of side reactions. nih.gov Effective suppression of aspartimide formation is a key enabling factor for accessing these longer, more complex targets via chemical synthesis.
Developing Modified Peptides: Many modern peptide drugs incorporate non-natural amino acids, cyclizations, or other modifications to enhance their stability, bioavailability, and therapeutic effect. rsc.orgjpt.com Reliable synthetic methods are crucial for exploring this expanded chemical space. For instance, creating cyclic peptides or introducing specific backbone modifications to improve proteolytic resistance often relies on a foundation of clean, high-fidelity synthesis. rsc.org
Improving Drug Efficacy and Targeting: Aspartic acid is a key residue in many biologically active sequences, such as the Arginine-Glycine-Aspartic acid (RGD) motif, which is widely used for targeting integrin receptors in cancer therapy and diagnostics. acs.org The ability to synthesize multimeric or modified RGD peptides with high purity is essential for developing more effective tumor-targeting agents. acs.org
Enhancing Diagnostic Tools: Peptides are used extensively as probes and in diagnostic assays. The purity and structural integrity of these peptides are paramount for reliable and accurate results. Optimized synthesis ensures that diagnostic reagents are well-defined and free from impurities that could interfere with their function.
Ultimately, by solving the long-standing "aspartimide problem," chemists can push the boundaries of peptide design, leading to the development of next-generation therapeutics and diagnostics with enhanced safety, specificity, and efficacy. nih.govthermofisher.com
Q & A
Q. How does the methyl ester group in this compound influence its reactivity during peptide synthesis?
- Methodological Answer : The methyl ester (OMe) protects the β-carboxyl group of aspartic acid, preventing unintended side reactions like aspartimide formation during basic deprotection (e.g., piperidine treatment). This protection is critical for maintaining regioselectivity, as unprotected aspartic acid residues are prone to cyclization, leading to truncated or branched peptides .
Q. What analytical techniques are recommended for verifying the purity and structure of this compound after synthesis?
- Methodological Answer : LC-MS is the primary tool for confirming molecular weight and purity, as demonstrated in BTC-mediated coupling studies . HPLC (≥99% purity) and enantiomeric purity assessments (≥99.8%) are standard, as seen in certified peptide synthesis reagents . DEPT 135 NMR can also resolve structural ambiguities in derivatives .
Advanced Research Questions
Q. How can researchers mitigate side reactions such as aspartimide formation when using this compound in prolonged SPPS workflows?
- Methodological Answer : Aspartimide formation is minimized by using orthogonal protecting groups (e.g., ODmab) or incorporating additives like Oxyma Pure during coupling. For example, Fmoc-Asp(ODmab)-OH derivatives reduce β-carboxyl reactivity, while optimized coupling times (<1 hour) and lower temperatures (0–4°C) suppress cyclization .
Q. What strategies improve coupling efficiency of this compound in sterically hindered peptide sequences?
- Methodological Answer : Steric hindrance can reduce coupling efficiency to <50% (e.g., Fmoc-Val-OH at 6% efficiency). To address this, use double coupling protocols with excess reagents (3–5 eq.), activate with HOAt/HATU for enhanced kinetics, or employ microwave-assisted synthesis to accelerate reaction rates .
Q. How does this compound perform in the synthesis of branched or cyclic peptides compared to other Asp derivatives?
- Methodological Answer : The OMe group stabilizes the β-carboxyl, making this compound preferable for linear sequences. For branched peptides, Fmoc-Asp(OtBu)-OH is often used due to its bulkier tert-butyl group, which provides better steric protection. Cyclic peptides may require selective deprotection using TFA/water cocktails to retain the methyl ester .
Q. Can this compound be integrated into environmentally sensitive peptide conjugates (e.g., pH-responsive systems)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
